

PRX004 (Coramitug) Technical Support Center: Advanced Cardiomyopathy Protocols

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Compound of Interest

Compound Name: TP-004

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This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving PRX004 (coramitug) for the treatment of advanced transthyretin amyloid cardiomyopathy (ATTR-CM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PRX004?

A1: PRX004, also known as coramitug, is an investigational humanized monoclonal antibody. Its primary mechanism is to act as an "amyloid depleter."^{[1][2]} It selectively targets and binds to misfolded transthyretin (misTTR) aggregates, which include both soluble forms and insoluble amyloid fibrils deposited in tissues like the heart.^{[1][3][4]} This binding action facilitates the clearance of these pathogenic amyloid deposits through antibody-mediated phagocytosis by immune cells.^{[1][5][6][7][8]} A key feature of PRX004 is that it does not bind to the native, healthy tetrameric form of TTR, thereby preserving its normal physiological function.^{[1][2]}

Q2: What is the current clinical development status of PRX004?

A2: As of late 2025, PRX004 (coramitug) has successfully completed a Phase 2 randomized, multicenter, double-blind, placebo-controlled trial in patients with ATTR-CM.^{[1][3][4]} Following the positive outcomes of this trial, a global Phase 3 clinical trial, named CLEOPATTRA, was initiated in October 2025 to further evaluate the efficacy and safety of coramitug in this patient population.^[1]

Q3: What were the key outcomes of the Phase 2 clinical trial for PRX004 in ATTR-CM?

A3: The Phase 2 trial evaluated two dosages, 10 mg/kg and 60 mg/kg, administered intravenously every four weeks for 52 weeks. The primary endpoints were the change in the six-minute walk test (6MWT) and N-terminal pro-brain type natriuretic peptide (NT-proBNP) levels. The high-dose (60 mg/kg) group showed a statistically significant reduction in NT-proBNP levels compared to placebo. However, neither dose resulted in a statistically significant difference in the 6MWT compared to placebo within the 52-week timeframe. The treatment was reported to be well-tolerated.[\[3\]](#)[\[9\]](#)

Q4: Are there special considerations when designing studies for patients with advanced (e.g., NYHA Class III/IV) cardiomyopathy?

A4: Yes, patients with advanced cardiac amyloidosis are a vulnerable population requiring significant protocol adjustments. Key considerations include:

- **Intensive Safety Monitoring:** These patients are at higher risk for adverse events. Continuous cardiac monitoring, including implantable loop recorders, may be warranted to detect arrhythmias.[\[2\]](#)
- **Fluid Balance Management:** Patients with advanced ATTR-CM have a narrow euvolemic window. Careful management of diuretics is critical, as over-diuresis can lead to hypotension and renal dysfunction.[\[10\]](#)
- **Medication Tolerance:** Standard heart failure therapies like beta-blockers and ACE inhibitors are often poorly tolerated and may need to be discontinued.[\[11\]](#)
- **Supportive Care:** A multidisciplinary approach focusing on supportive care is essential to manage symptoms and improve quality of life, which is critical for patient retention in a clinical trial.[\[12\]](#)[\[13\]](#)
- **Biomarker Interpretation:** Baseline NT-proBNP and troponin levels are often highly elevated, which can complicate the interpretation of treatment effects. Establishing a stable baseline and focusing on relative changes may be more informative than absolute values.[\[9\]](#)

Quantitative Data Summary

The following tables summarize key data from the clinical development of PRX004 (coramitug).

Table 1: Phase 1 Dose-Escalation Study Results (Safety & Preliminary Efficacy)

Dose Level (IV every 28 days)	Number of Patients	Maximum Tolerated Dose (MTD)	Key Safety Findings	Preliminary Efficacy Signals (at 9 months, n=7)
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| 0.1 mg/kg - 30 mg/kg | 21 | Not Reached | Generally well-tolerated; No drug-related serious adverse events.[6][8] | Stable or improved Global Longitudinal Strain (GLS); Stable or improved Neuropathy Impairment Score (NIS).[8] |

Table 2: Phase 2 Placebo-Controlled Study Key Outcomes in ATTR-CM

Treatment Group (IV every 4 weeks for 52 weeks)	N	Baseline Median NT-proBNP (pg/mL)	Change in NT-proBNP vs. Placebo (at 52 weeks)	p-value	Change in 6MWT vs. Placebo (at 52 weeks)
Placebo	35	1985	-	-	-
Coramitug 10 mg/kg	34	1985	Not Statistically Significant	>0.05	Not Statistically Significant
Coramitug 60 mg/kg	35	1985	-48% (95% CI: -65%, -22%)	0.0017	Not Statistically Significant

Data derived from the Phase 2 publication abstract in Circulation.[3][9]

Troubleshooting Guides

Issue 1: High variability in in-vitro phagocytosis (ADCP) assay results.

- Question: Our lab is seeing inconsistent results in our antibody-dependent cellular phagocytosis (ADCP) assays designed to replicate PRX004's mechanism. What are the common causes of variability?
- Answer & Troubleshooting Steps:
 - Effector Cell Health & Source: The health and activation state of effector cells (e.g., macrophages) are critical. Ensure consistent cell culture conditions. If using primary cells, expect higher donor-to-donor variability. Consider using a qualified cell line (e.g., THP-1) for more reproducible results.
 - Target Opsonization: Inconsistent coating of target cells or beads with the antibody can be a major source of variability. Optimize antibody concentration and incubation times. Verify antibody binding to the target via flow cytometry.
 - E:T Ratio: The ratio of effector cells to target cells must be precisely controlled and optimized. Test a range of ratios (e.g., 4:1, 2:1, 1:1) to find the optimal window for your assay.
 - Assay Endpoint Measurement: Differentiating between bound and truly engulfed targets is crucial. Use a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of the phagosome to ensure you are measuring internalization.^[14] Alternatively, use imaging flow cytometry or confocal microscopy to visually confirm engulfment.

Issue 2: Monitoring for potential adverse events in study participants with advanced cardiomyopathy.

- Question: We are designing a study extension for patients with NYHA Class III ATTR-CM. What specific adverse events should we proactively monitor for, and what are the recommended actions?
- Answer & Monitoring Protocol:
 - Infusion-Related Reactions (IRRs):

- **Monitoring:** Closely observe patients during and for several hours post-infusion, especially during the first few cycles. Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature).
- **Action:** If an IRR occurs, pause the infusion and manage symptoms with standard care (e.g., antihistamines, corticosteroids). For mild-to-moderate reactions, the infusion may be cautiously restarted at a lower rate. Severe reactions may necessitate discontinuation.
- **Worsening Heart Failure / Fluid Overload:**
 - **Monitoring:** Patients with advanced cardiomyopathy are sensitive to fluid shifts. Monitor for signs of congestion (e.g., edema, shortness of breath, weight gain). Regular NT-proBNP assessment is critical.
 - **Action:** Adjust diuretic therapy as needed. A rapid increase in NT-proBNP should trigger a clinical evaluation for heart failure decompensation.
- **Common Treatment-Emergent Adverse Events (from Phase 1):**
 - **Monitoring:** Be vigilant for events reported in early trials, such as falls, anemia, and upper respiratory tract infections.[\[6\]](#)[\[8\]](#)
 - **Action:** Institute fall precautions for at-risk patients. Monitor complete blood counts regularly for anemia. Manage infections according to standard clinical practice.

Experimental Protocols & Visualizations

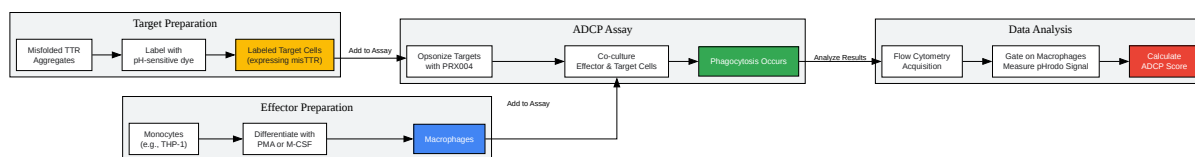
Protocol 1: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

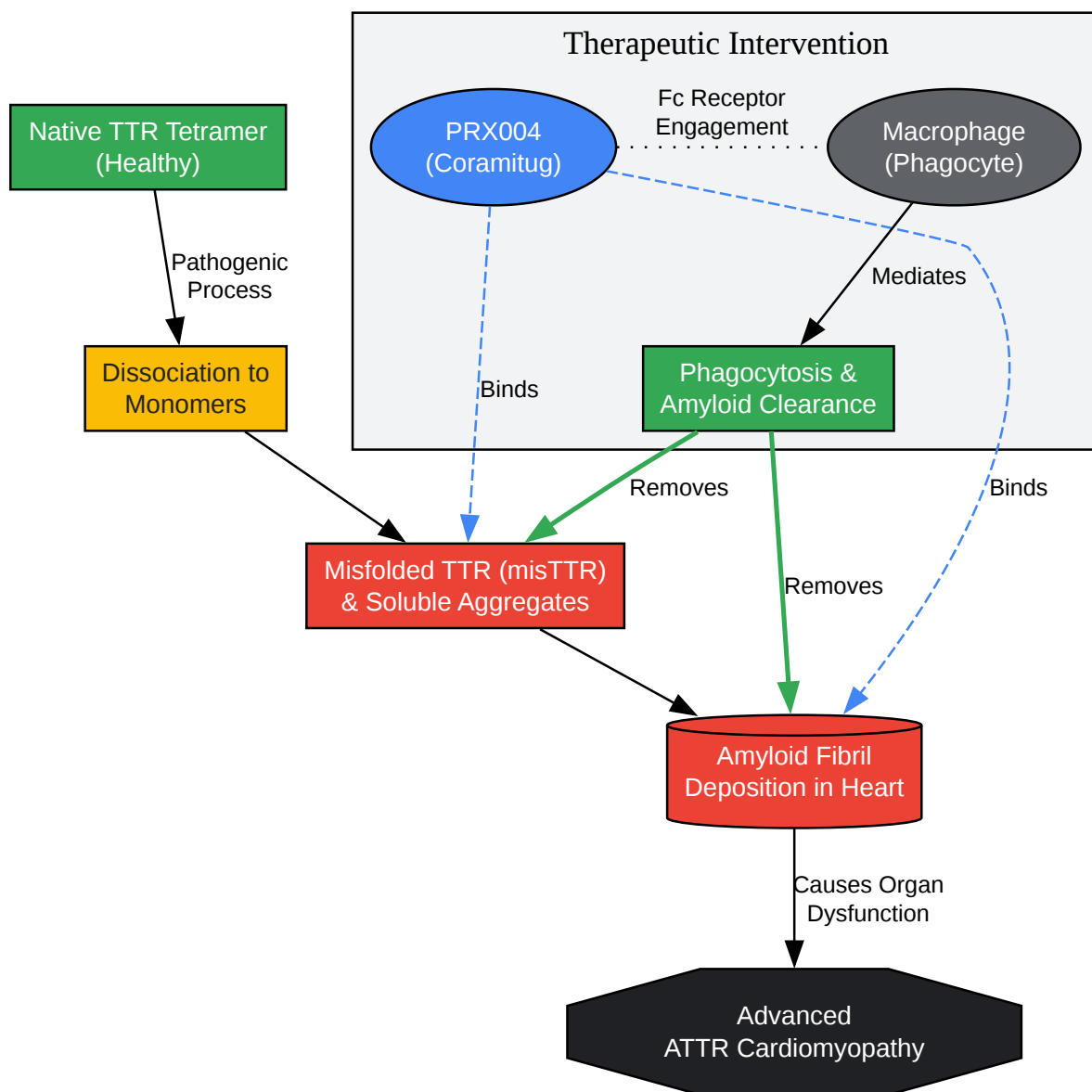
This protocol provides a method to quantify the primary mechanism of action of PRX004.

Objective: To measure the ability of PRX004 to induce phagocytosis of misTTR-coated targets by macrophages.

Methodology:

- Target Preparation:
 - Coat fluorescent beads (e.g., 1 μ m polystyrene beads) with aggregated, misfolded recombinant TTR protein. Alternatively, use a stable cell line engineered to express misTTR on its surface.
 - Label target cells with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in the acidic phagolysosome, allowing for specific detection of internalized cells.[\[15\]](#)
- Effector Cell Preparation:
 - Culture a monocytic cell line (e.g., THP-1) and differentiate into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate).
 - Alternatively, isolate primary monocytes from human PBMCs and differentiate into macrophages using M-CSF.[\[10\]](#)
- ADCP Reaction:
 - Opsonize the prepared targets by incubating them with varying concentrations of PRX004 or an isotype control antibody for 1 hour at 37°C.
 - Add the opsonized targets to the plated effector cells at a pre-optimized Effector:Target (E:T) ratio (e.g., 4:1).
 - Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.
- Data Acquisition & Analysis:
 - Gently lift the cells and acquire data using a flow cytometer.
 - Gate on the effector cell population. The signal from the fluorescent target (bead fluorescence or pHrodo signal) within the effector cell gate represents phagocytosis.
 - The ADCP score can be calculated as the percentage of fluorescent effector cells multiplied by the mean fluorescence intensity of that population.





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